molecular formula C26H27F4N3O7 B1683863 Emricasan CAS No. 254750-02-2

Emricasan

Cat. No. B1683863
M. Wt: 569.5 g/mol
InChI Key: SCVHJVCATBPIHN-SJCJKPOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emricasan, also known as IDN-6556 and PF-03491390, is a potential drug that was invented in 1998 by Idun Pharmaceuticals . It was acquired by Pfizer in 2005 and then sold to Conatus Pharmaceuticals in 2010 . Emricasan is the first caspase inhibitor tested in humans and has received orphan drug status by the FDA . It is developed in such a way that it protects liver cells from excessive apoptosis . It has been in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) with advanced fibrosis (scarring) and cirrhosis .


Molecular Structure Analysis

Emricasan is a small molecule with the chemical formula C26H27F4N3O7 . Its average molecular weight is 569.51 g/mol . This compound belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Scientific Research Applications

Liver Function Improvement in Cirrhosis

Research has shown that Emricasan can improve liver function in patients with cirrhosis, particularly those with high Model for End-Stage Liver Disease (MELD) scores. A study demonstrated that treatment with Emricasan for 3 months significantly reduced mean MELD and Child-Pugh scores, indicating improved liver function, compared to placebo. This effect was especially pronounced in subjects with MELD scores of 15 or more, highlighting Emricasan's potential in managing liver disease progression (Frenette et al., 2019).

Non-alcoholic Steatohepatitis (NASH)

Emricasan has been investigated for its efficacy in Non-alcoholic Steatohepatitis (NASH) cirrhosis with severe portal hypertension. Although a randomized placebo-controlled trial did not find significant differences in hepatic venous pressure gradient (HVPG) changes or clinical outcomes with Emricasan treatment, it was noted that compensated subjects with higher baseline HVPG showed evidence of a small treatment effect, suggesting a potential role in specific patient subsets (Garcia‐Tsao et al., 2019).

ALT and Caspase Activation in NAFLD

Emricasan has been shown to significantly decrease serum ALT levels and markers of caspase activation in subjects with non-alcoholic fatty liver disease (NAFLD), suggesting its potential to reduce lipotoxicity-induced liver damage and inflammation, a key driver of NAFLD progression (Shiffman et al., 2018).

Zika Virus Infection

Interestingly, Emricasan has been identified as a compound that can inhibit Zika Virus (ZIKV)-induced increases in caspase-3 activity and protect human cortical neural progenitors. This indicates Emricasan's potential application beyond liver diseases, showing promise in protecting neural cells against virus-induced cell death (Xu et al., 2016).

Safety And Hazards

Emricasan is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Emricasan has been studied intensively for its potential use in treating liver diseases . It has shown excellent safety in early-stage, mildly symptomatic COVID-19 patients . Emricasan shortened clinical symptoms and quickened recovery from COVID-19 when compared to the placebo group . More studies are required to clarify better these subgroups of patients who may benefit most from this drug .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180160
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Emricasan

CAS RN

254750-02-2
Record name IDN 6556
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254750-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emricasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMRICASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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